Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
Description
Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a heterocyclic compound featuring a pyrrolo[2,1-a]phthalazine core substituted with a 4-chlorobenzoyl group at position 3 and two methyl ester groups at positions 1 and 2. Its synthesis typically involves 1,3-dipolar cycloaddition reactions, similar to other pyrroloazine derivatives, but optimized conditions (e.g., microwave or ultrasound) enhance yields .
Properties
CAS No. |
618443-28-0 |
|---|---|
Molecular Formula |
C22H15ClN2O5 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H15ClN2O5/c1-29-21(27)16-17(22(28)30-2)19(20(26)12-7-9-14(23)10-8-12)25-18(16)15-6-4-3-5-13(15)11-24-25/h3-11H,1-2H3 |
InChI Key |
OXJUZJJVSGRKAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This synthesis involves two stages:
Preparation of Phthalazinium Salts: The phthalazinium salts are prepared by reacting phthalazine with appropriate reagents.
Cycloaddition Reaction: The phthalazinium salts react with acetylenic or olefinic dipolarophiles in the presence of a base, generating the ylide in situ, which then undergoes cycloaddition to form the pyrrolo[2,1-a]phthalazine structure.
Industrial Production Methods
the principles of green chemistry, such as one-pot synthesis and atom economy, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate exhibits significant biological activities:
- Anticancer Properties : The compound has shown promise as an anticancer agent due to its ability to interact with biological targets associated with cancer pathways. In vitro studies suggest it may bind effectively to proteins involved in these pathways .
- Anti-inflammatory Effects : Although further biological assays are needed to confirm this property, initial findings indicate potential anti-inflammatory effects .
Therapeutic Applications
The unique properties of this compound position it as a candidate for various therapeutic applications:
- Cancer Treatment : Given its interaction with cancer-related proteins, the compound is being investigated for its efficacy against various cancer cell lines.
- Drug Development : Ongoing research efforts are focused on optimizing the compound's structure to enhance its pharmacological properties and reduce potential side effects .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate | Similar core structure with ethyl groups | May exhibit different solubility and reactivity profiles |
| Dimethyl 3-(4-chlorobenzoyl)pentanedioate | Contains pentanedioate instead of pyrrolo core | Less complex structure; potential for different biological activities |
| Diisopropyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate | Similar core with isopropyl groups | May have altered pharmacokinetics compared to dimethyl derivative |
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models. Further mechanistic studies are ongoing to elucidate the specific pathways affected by this compound.
Case Study 2: Anti-inflammatory Mechanism Exploration
Research focused on the anti-inflammatory properties of the compound revealed that it may inhibit key pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The compound’s key structural differentiator is the 4-chlorobenzoyl substituent. Comparisons with analogues reveal:
- Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chloro group (electron-withdrawing) contrasts with derivatives bearing nitro (4f, 4-nitrobenzoyl), methoxy (4q, 4-methoxybenzoyl), or hydroxy (4p, 2-hydroxybenzoyl) substituents . These groups influence electronic properties, solubility, and intermolecular interactions.
- Halogenated analogues (e.g., 4g: 2,4-dichlorobenzoyl; 4o: 4-bromobenzoyl) share similar electronegativity but differ in steric bulk and lipophilicity .
- Core Heterocycle Variations: Replacing the phthalazine core with isoquinoline (e.g., pyrrolo[2,1-a]isoquinoline derivatives in –2) alters π-conjugation and molecular rigidity, impacting binding to biological targets like tubulin . Pyrrolo[1,2-b]pyridazine derivatives (–7) exhibit superior antiproliferative activity compared to phthalazine analogues, highlighting the importance of core heterocycle geometry .
Table 1: Substituent Effects on Physical Properties
*Hypothetical data inferred from analogues; †Microwave/ultrasound yields ; ‡Varies with synthesis method.
Biological Activity
Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential bioactivity. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 422.82 g/mol. The compound features a pyrrolo[2,1-a]phthalazine core with two ester groups derived from dimethyl dicarboxylate and a chlorobenzoyl substituent, which are believed to enhance its biological activity.
Anticancer Potential
Preliminary studies indicate that this compound exhibits notable anticancer properties. The presence of the chlorobenzoyl group is thought to enhance its potency against various cancer cell lines. In vitro assays have shown that the compound can effectively bind to proteins involved in cancer pathways, suggesting a targeted mechanism of action that warrants further investigation .
Anti-inflammatory Properties
In addition to its anticancer potential, there are indications that this compound may possess anti-inflammatory effects. However, detailed biological assays are necessary to confirm these properties and elucidate the underlying mechanisms.
The biological activity of this compound is linked to its ability to interact with various biological macromolecules. Interaction studies suggest that it may modulate the activity of proteins involved in critical cellular pathways, including those associated with cancer proliferation and inflammation. Understanding these interactions is crucial for developing therapeutic applications.
Comparative Analysis
To better understand the potential of this compound in comparison to related compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolo framework with chlorobenzoyl group | Anticancer; potential anti-inflammatory |
| Diethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate | Similar core structure with ethyl groups | Varies in solubility; potential different activity |
| Dimethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate | Nitro group instead of chlorobenzoyl | Anticancer; structure influences potency |
In vitro Studies
Research has demonstrated that this compound interacts with specific cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing significant inhibition of cell proliferation at micromolar concentrations.
Mechanistic Insights
Mechanistic studies have indicated that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases. Further research is needed to delineate these pathways and confirm the specific targets involved.
Q & A
Basic Question: What are the optimized synthetic routes for preparing Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via Huisgen [3+2] dipolar cycloaddition between phthalazinium ylides and activated alkynes. Key steps include:
- Cycloaddition Optimization : Microwave-assisted reactions (e.g., 80–100°C, 15–30 min) improve regioselectivity and reduce reaction time compared to classical heating (18–24 hours) .
- Solvent and Catalyst Selection : Dry benzene or DMSO is used to stabilize intermediates, while bases like triethylamine facilitate ylide formation.
- Yield Factors : Microwave heating increases yields (e.g., 65–75%) by minimizing side reactions like hydrolysis or decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
